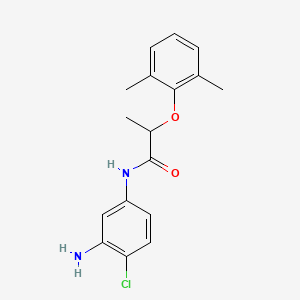

N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)propanamide

Description

Chemical Structure and Properties N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)propanamide (CAS: 1020055-86-0) is an aromatic amide derivative characterized by:

- A 3-amino-4-chlorophenyl group attached to the amide nitrogen.

- A 2,6-dimethylphenoxy-propanamide backbone.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2/c1-10-5-4-6-11(2)16(10)22-12(3)17(21)20-13-7-8-14(18)15(19)9-13/h4-9,12H,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZGFFLKOTTZLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

N-(3-Amino-4-chlorophenyl)-2-(2,6-dimethylphenoxy)propanamide is primarily studied for its potential therapeutic applications. The compound has shown promise in:

- Anticancer Research : Preliminary studies indicate that this compound may inhibit tumor growth by interfering with specific cellular pathways. For instance, it has been evaluated for its efficacy against breast cancer cell lines, showing significant cytotoxicity at certain concentrations .

- Anti-inflammatory Properties : Research suggests that the compound may modulate inflammatory responses, potentially benefiting conditions such as arthritis and other inflammatory diseases .

Proteomics Research

This compound is utilized in proteomics to study protein interactions and functions. Its ability to bind specific proteins makes it a valuable tool in:

- Target Identification : this compound can be used to identify protein targets involved in disease mechanisms, aiding drug discovery processes .

- Biomarker Discovery : By interacting with proteins associated with various diseases, this compound can help in the identification of biomarkers for early diagnosis and therapeutic monitoring .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The findings indicated that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Inflammation Modulation

Another research effort focused on the anti-inflammatory properties of this compound. In vitro experiments demonstrated that it significantly reduced the production of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharide (LPS), indicating its potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Standards

lists pharmacopeial compounds with structural similarities, such as N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound e). Key comparisons include:

- Backbone Differences : The target compound features a propanamide chain, whereas Compound e has an acetamide group.

- Substituent Complexity: Compound e includes a diphenylhexan-2-yl group, which may enhance steric hindrance and reduce bioavailability compared to the simpler 3-amino-4-chlorophenyl group in the target compound .

Anticonvulsant Aroxyacetamides

highlights aroxyacetamides and aroxyethylamines with anticonvulsant activity. For example:

- Compound XVI (structure unspecified) showed 100% protection against maximal electroshock seizures (MES) in mice at 100 mg/kg.

- Compound VIII demonstrated 75% protection in rats (oral administration).

Comparison :

Crystal Structure and Physicochemical Properties

analyzes 3-Chloro-N-(4-methoxyphenyl)propanamide , a structural analog with:

- C=O bond length : 1.2326 Å (vs. typical amide resonance lengths).

- Hydrogen bonding : N–H···O and C–H···O interactions stabilize crystal packing.

Key Differences :

Structural Analogues in CAS Listings

includes 2-[4-(aminomethyl)-2,6-dimethylphenoxy]-N-(3-methylbutyl)propanamide, which shares:

- A 2,6-dimethylphenoxy-propanamide backbone.

- An aminomethyl substituent vs. the target compound’s 3-amino-4-chlorophenyl group.

Implications :

- The 3-methylbutyl chain in the analog may enhance lipophilicity, whereas the chloro and amino groups in the target compound could improve receptor binding specificity .

Q & A

Q. Yield Optimization Strategies :

- Catalysts : Employ coupling agents like EDCI/HOBt to enhance acylation efficiency .

- Temperature Control : Maintain reflux conditions (70–80°C) during substitution to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm for chlorophenyl and dimethylphenoxy groups) and amine protons (δ 4.0–5.0 ppm, broad) .

- ¹³C NMR : Confirm carbonyl resonance (δ 165–170 ppm) and quaternary carbons in the dimethylphenoxy group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (m/z ~323.07 for C₁₇H₁₈ClN₂O₂) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can researchers resolve contradictions in spectroscopic data when synthesizing novel analogs of this compound?

Methodological Answer:

- Cross-Validation : Combine NMR with FT-IR (amide I band ~1650 cm⁻¹) and X-ray crystallography (if crystalline) to confirm bond connectivity .

- Isotopic Labeling : Incorporate ¹³C or ¹⁵N labels in reactive sites (e.g., amine group) to track unexpected shifts .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .

Advanced: What in vitro bioassays are appropriate for evaluating biological activity, and how should dose-response studies be designed?

Methodological Answer:

- Targeted Assays :

- Enzyme Inhibition : Screen against COX-2 or urea酶 using fluorometric assays (IC₅₀ determination) .

- Cellular Models : Use LPS-induced RAW 264.7 macrophages for anti-inflammatory activity (measure TNF-α via ELISA) .

- Dose-Response Design :

- Range : Test 0.1–100 µM, with 3 technical replicates.

- Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle (DMSO <0.1%) .

- Data Analysis : Calculate EC₅₀/ED₅₀ using nonlinear regression (GraphPad Prism) and assess protection indices (PI = TD₅₀/ED₅₀) .

Advanced: What strategies are recommended for modifying the 2,6-dimethylphenoxy moiety to enhance target selectivity while maintaining solubility?

Methodological Answer:

- Structural Modifications :

- Electron-Withdrawing Groups : Introduce -CF₃ or -NO₂ to improve binding affinity to hydrophobic enzyme pockets .

- PEGylation : Attach polyethylene glycol (PEG) chains to the phenoxy oxygen to enhance aqueous solubility .

- Computational Screening : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .

- Solubility Assays : Measure logP via shake-flask method and compare with analogs (target logP ~3.5 for balance) .

Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions :

- Temperature : -20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis every 30 days .

Advanced: How can researchers address conflicting data in biological activity between in vitro and in vivo models for this compound?

Methodological Answer:

- Pharmacokinetic Profiling :

- ADME Studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.